![molecular formula C12H14N2O B3211962 6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 1095263-93-6](/img/structure/B3211962.png)
6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Vue d'ensemble
Description
6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a member of beta-carbolines . It has been studied for its potential anti-tumor activity .
Synthesis Analysis
In previous research, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .Applications De Recherche Scientifique
Maillard Reaction and Derivative Synthesis
Research demonstrates that 6-methoxy-tetrahydro-β-carboline derivatives can be synthesized via the Maillard reaction, a method of amino acid and sugar interaction under heat. This process is employed to create novel derivatives for various research applications. For instance, Goh et al. (2015) optimized the reaction conditions using liquid chromatography-mass spectrometry (LC-MS) to achieve high yields, highlighting the compound's relevance in synthetic chemistry (Goh, Mordi, & Mansor, 2015).
Antioxidant and Cytotoxicity Properties
A study by Goh et al. (2015) found that derivatives of 6-methoxytetrahydro-β-carboline exhibit moderate antioxidant properties. These derivatives were evaluated for their cytotoxicity, showing potential as safer alternatives to certain chemotherapeutic agents. This research opens doors for the compound's use in developing new antioxidants and studying their impact on cancer cells (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Pharmacological Activities
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles, a class to which 6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole belongs, have been identified to possess a broad spectrum of pharmacological activities. This includes potential applications in medicinal chemistry, as suggested by Ivashchenko et al. (2010). Their synthesis and the exploration of their derivatives open possibilities for drug development (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).
Calcium-Antagonist Activity
Research indicates that derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, like this compound, have calcium-antagonist properties. This is significant for developing treatments for conditions related to calcium dysregulation in the body (Ivanov, Afanas'ev, & Bachurin, 2001).
Potential in Cancer Treatment
A study by Nguyen et al. (1990) on derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles revealed their potential as antineoplastic agents. This indicates that this compound and its derivatives could be valuable in developing new cancer treatments (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-11-4-2-3-8-9-7-13-6-5-10(9)14-12(8)11/h2-4,13-14H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHISIGPFAJKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1R,2R)-2-aminocyclohexyl]thiourea](/img/structure/B3211886.png)
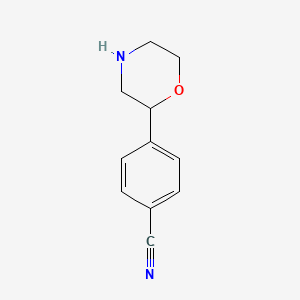

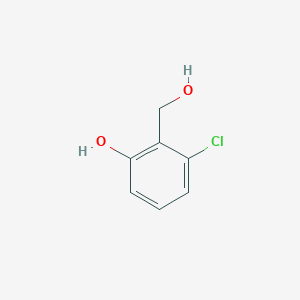
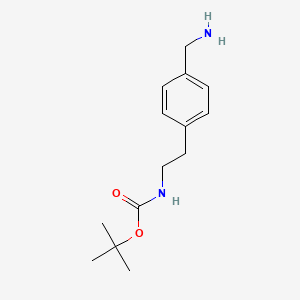
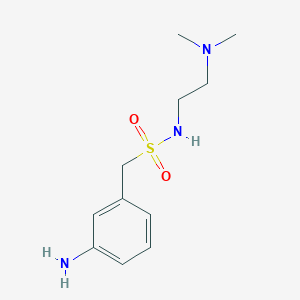
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B3211921.png)
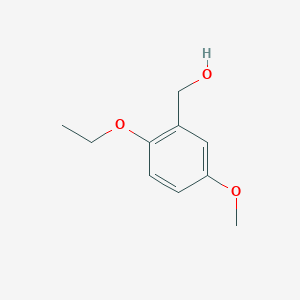
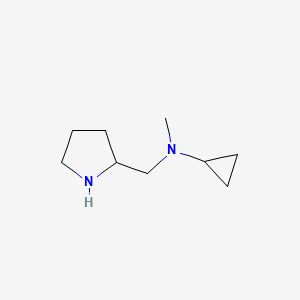

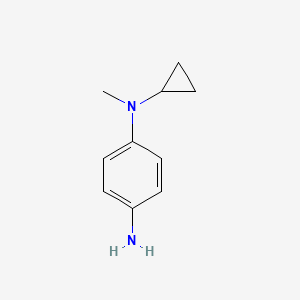
![5H-Cyclopenta[2,1-c:3,4-c']dipyridin-5-one](/img/structure/B3211963.png)
![N-butyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3211965.png)